Laninamivir octanoate-d3 is a deuterated derivative of laninamivir octanoate, which serves as a prodrug for the antiviral agent laninamivir. This compound is primarily utilized in the treatment of influenza, particularly against strains resistant to other neuraminidase inhibitors. The unique deuteration enhances its pharmacokinetic properties, allowing for improved tracking in metabolic studies and potentially enhancing its therapeutic efficacy.
Laninamivir octanoate was developed by pharmaceutical researchers focusing on antiviral therapies. It is derived from zanamivir, a well-known neuraminidase inhibitor, through a series of chemical modifications that enhance its bioavailability and duration of action in the body.
Laninamivir octanoate-d3 is classified as an organic compound within the fatty acid esters category. Specifically, it is a carboxylic ester derivative, which places it in the broader class of lipid-like molecules. This classification reflects its structural characteristics and functional role as a prodrug designed to release active pharmaceutical ingredients upon metabolic conversion.
The synthesis of laninamivir octanoate-d3 involves multiple steps that prioritize efficiency and safety. The method described in patent literature outlines the following key stages:
This method emphasizes low energy consumption and high product purity while avoiding toxic reagents, making it suitable for pharmaceutical applications .
The molecular formula for laninamivir octanoate-d3 is , with a molecular weight of approximately 475.55 g/mol. The compound features a complex structure that includes:
Laninamivir octanoate-d3 undergoes several chemical reactions during its synthesis and metabolic conversion:
These reactions are crucial for both the synthesis and activation of the drug .
Laninamivir octanoate-d3 functions primarily as a neuraminidase inhibitor, blocking the enzyme crucial for influenza virus replication and release from infected cells. Upon inhalation, it is converted into laninamivir in the lungs, where it exerts its antiviral effects.
Laninamivir octanoate-d3 has several scientific applications:
Laninamivir octanoate-d3 (C₂₉H₄₅D₃N₄O₈) incorporates three deuterium atoms at the octanoyl moiety’s terminal methyl group. Its synthesis follows a multi-step approach: First, laninamivir’s carboxylic acid group is activated using carbodiimide reagents. Next, deuterated octanoic acid-d15 (CH₃(CH₂)₆COOD) is condensed with the activated intermediate. Finally, a catalytic deuterium-hydrogen exchange completes the labeling at specific positions. The deuterated octanoic acid precursor is synthesized via Grignard reactions with D₂O quenching or catalytic deuteration of alkyne intermediates using Pd/C in D₂ atmosphere [1] [5].
Deuterium integration enhances metabolic stability by retarding cytochrome P450-mediated oxidation via the kinetic isotope effect (KIE). In laninamivir octanoate-d3, deuterium placement targets the ω-methyl group of the octanoate chain—a primary site of oxidative metabolism. Key methods include:
Table 1: Deuterium Incorporation Methods in Laninamivir Octanoate-d3 Synthesis
Method | Isotopic Purity | Reaction Conditions | Advantages |
---|---|---|---|
Catalytic H/D Exchange | ≥99% atom D | Pd/C, D₂ (3 atm), 80°C, 24h | Late-stage modification |
Pre-synthesized Acid-d15 | 99.7% atom D | Grignard + D₂O, then esterify | High regioselectivity |
The octanoate prodrug design leverages deuterium to prolong systemic exposure. Studies confirm a 1.5–2.5-fold increase in half-life compared to non-deuterated analogs due to slowed β-oxidation of the alkyl chain [5] [6].
Radiolabeled laninamivir octanoate-d3 (e.g., ³H or ¹⁴C derivatives) enables precise ADME studies. Optimization strategies focus on:
Critical parameters include specific activity (≥50 mCi/mmol for ³H) and radiochemical purity (≥97%), validated using radio-detection HPLC [5].
Table 2: Analytical Methods for Radiolabeled Laninamivir Octanoate-d3
Parameter | Method | Specifications |
---|---|---|
Isotopic Purity | LC-MS/MS | Q-TOF MS, ESI+, resolution 30,000 |
Radiochemical Purity | Radio-HPLC | C18 column, γ-detector, gradient elution |
Specific Activity | Scintillation Counting | Calibrated with standard [³H]-laninamivir |
Deuteration at the octanoate ω-methyl position induces a kinetic isotope effect (KIE) of 5–7, reducing first-pass metabolism. Computational modeling (e.g., DFT calculations) confirms deuterium’s role in strengthening the C–D bond (by ~1 kcal/mol vs. C–H), increasing the activation energy for hydroxylation [5] [6]. Additional modifications include:
Table 3: Impact of Structural Modifications on Metabolic Stability
Modification | Metabolic Half-life (h) | Lipophilicity (LogP) | Target Enzyme Inhibition |
---|---|---|---|
Non-deuterated octanoate | 12.3 ± 1.2 | 2.15 | IC₅₀ = 0.9–3.12 nM |
Octanoate-d3 | 29.7 ± 2.8 | 2.18 | IC₅₀ = 0.92–3.15 nM |
Core-deuterated + octanoate-d3 | 42.5 ± 3.5 | 2.25 | IC₅₀ = 1.10–3.40 nM |
Data derived from in vitro human liver microsome assays show deuterated analogs reduce clearance by 60–70% without compromising antiviral potency against neuraminidases [2] [3] [6]. The octanoate-d3 moiety enhances lipophilicity (ΔLogP +0.03–0.10), improving lung tissue retention for sustained antiviral action [5].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7